Fabp-IN-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fabp-IN-2 is a novel ligand for fatty acid-binding protein 3 (FABP3) and fatty acid-binding protein 4 (FABP4). It demonstrates inhibitory activity with IC50 values of 1.16 micromolar and 4.27 micromolar, respectively . This compound is primarily used in scientific research to study the biological functions and regulatory mechanisms of fatty acid-binding proteins.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Fabp-IN-2 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und abschließende Kupplungsreaktionen.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für this compound sind aufgrund seiner primär in Forschungsumgebungen verwendeten nicht umfassend dokumentiert.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können verwendet werden, um verschiedene Substituenten an die aromatischen Ringe einzuführen

Gängige Reagenzien und Bedingungen

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriummethoxid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, einschliesslich spezifischer Temperaturen und Lösungsmittel .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Analoga von this compound erzeugen können .

Wissenschaftliche Forschungsanwendungen

This compound wird in der wissenschaftlichen Forschung häufig verwendet, um die biologischen Funktionen und Regulationsmechanismen von Fettsäure-bindenden Proteinen zu untersuchen. Zu seinen Anwendungen gehören:

Chemie: Wird verwendet, um die Bindungswechselwirkungen und inhibitorischen Wirkungen auf Fettsäure-bindende Proteine zu untersuchen.

Biologie: Hilft beim Verständnis der Rolle von Fettsäure-bindenden Proteinen beim Lipidtransport, der Homöostase und dem Stoffwechsel.

Medizin: Als potenzieller therapeutischer Wirkstoff für Erkrankungen im Zusammenhang mit dem Lipidstoffwechsel und Entzündungen untersucht.

Industrie: Wird bei der Entwicklung neuer diagnostischer Biomarker und therapeutischer Ziele für verschiedene Krankheiten eingesetzt .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an das Fettsäure-bindende Protein 3 und das Fettsäure-bindende Protein 4 bindet und deren Aktivität hemmt. Diese Hemmung beeinflusst den Transport und Stoffwechsel von Fettsäuren in Zellen. Zu den molekularen Zielstrukturen gehören die Bindungsstellen an Fettsäure-bindenden Proteinen, und die beteiligten Signalwege stehen im Zusammenhang mit dem Lipidstoffwechsel und der Signaltransduktion .

Analyse Chemischer Reaktionen

Types of Reactions

Fabp-IN-2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents on the aromatic rings

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .

Wissenschaftliche Forschungsanwendungen

Fabp-IN-2 is extensively used in scientific research to study the biological functions and regulatory mechanisms of fatty acid-binding proteins. Its applications include:

Chemistry: Used to investigate the binding interactions and inhibitory effects on fatty acid-binding proteins.

Biology: Helps in understanding the role of fatty acid-binding proteins in lipid transport, homeostasis, and metabolism.

Medicine: Explored as a potential therapeutic agent for diseases related to lipid metabolism and inflammation.

Industry: Utilized in the development of new diagnostic biomarkers and therapeutic targets for various diseases .

Wirkmechanismus

Fabp-IN-2 exerts its effects by binding to the fatty acid-binding protein 3 and fatty acid-binding protein 4, inhibiting their activity. This inhibition affects the transport and metabolism of fatty acids within cells. The molecular targets include the binding sites on fatty acid-binding proteins, and the pathways involved are related to lipid metabolism and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SBFI-26: Ein weiterer Inhibitor des Fettsäure-bindenden Proteins 5 mit ähnlichen Bindungseigenschaften.

STK-15: Eine Verbindung mit vergleichbarer Aktivität wie Fabp-IN-2, die durch Ähnlichkeitsbasiertes Screening identifiziert wurde.

STK-22: Ein Analogon mit mikromolarer Affinität für das Fettsäure-bindende Protein 5

Einzigartigkeit

This compound ist einzigartig aufgrund seiner spezifischen inhibitorischen Aktivität gegen sowohl das Fettsäure-bindende Protein 3 als auch das Fettsäure-bindende Protein 4 mit unterschiedlichen IC50-Werten. Diese duale Hemmung macht es zu einem wertvollen Werkzeug, um die Regulationsmechanismen dieser Proteine und ihre Rolle im Lipidstoffwechsel zu untersuchen .

Eigenschaften

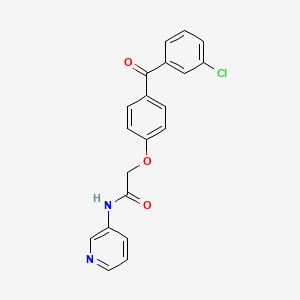

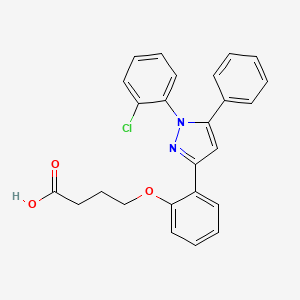

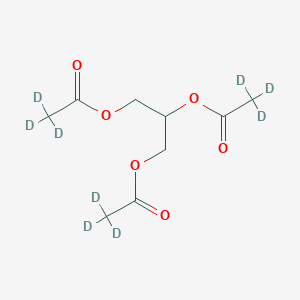

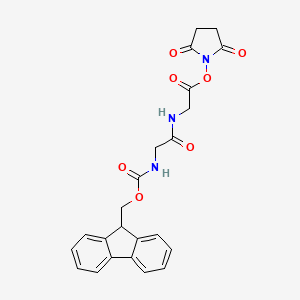

Molekularformel |

C25H21ClN2O3 |

|---|---|

Molekulargewicht |

432.9 g/mol |

IUPAC-Name |

4-[2-[1-(2-chlorophenyl)-5-phenylpyrazol-3-yl]phenoxy]butanoic acid |

InChI |

InChI=1S/C25H21ClN2O3/c26-20-12-5-6-13-22(20)28-23(18-9-2-1-3-10-18)17-21(27-28)19-11-4-7-14-24(19)31-16-8-15-25(29)30/h1-7,9-14,17H,8,15-16H2,(H,29,30) |

InChI-Schlüssel |

DLWPLLKZMMWLHC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3Cl)C4=CC=CC=C4OCCCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12397045.png)